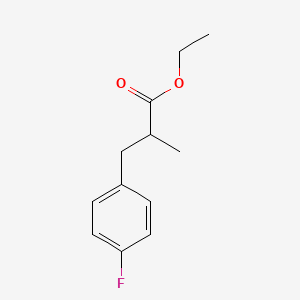

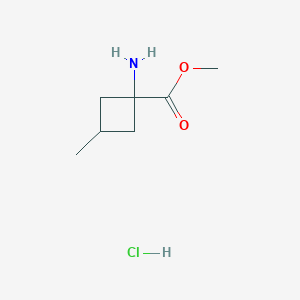

![molecular formula C16H16ClNO4S B2549697 N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸 CAS No. 425414-88-6](/img/structure/B2549697.png)

N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine" is a derivative of N-glycine, which is a known scaffold for various chemical reactions and biological activities. The presence of both sulfonyl and chloro-methylphenyl groups suggests that this compound could have interesting chemical properties and potential as a biological inhibitor or modulator.

Synthesis Analysis

The synthesis of related N-glycine derivatives has been explored in the literature. For instance, polymer-supported sulfonamide of N-glycine has been used to promote allylation of aldehydes and imines, leading to good to high yields in various cases . This suggests that similar methodologies could potentially be applied to synthesize the compound , with the possibility of high yields and stereoselectivity.

Molecular Structure Analysis

The molecular structure of N-glycine derivatives plays a crucial role in their biological activity. For example, the inhibitory activity of N-(phenylsulfonyl)glycines on rat lens aldose reductase was found to be enhanced by N-phenyl substitution, indicating that the molecular structure, particularly the substituents on the N-glycine, significantly affects the interaction with biological targets . This implies that the specific substituents in "N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine" could confer unique biological properties.

Chemical Reactions Analysis

The reactivity of N-glycine derivatives can be influenced by the substituents on the nitrogen and the aromatic ring. For instance, N-[[(substituted amino)phenyl]sulfonyl]glycines with increased lipophilic character showed greater aldose reductase inhibitory potential, and the presence of additional carbonyl and aromatic moieties was found to be beneficial for binding to the enzyme . This suggests that the chloro-methylphenyl and methylphenylsulfonyl groups in the compound of interest could also affect its reactivity and binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-glycine derivatives can be tailored by modifying their structure. For example, the solvation environment was used to achieve chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters, without racemization of the stereogenic carbon centers . This indicates that the solvation and reaction conditions can be optimized to preserve the integrity of the compound while modifying its physical and chemical properties.

科学研究应用

除草剂活性和植物相互作用

- 植物生长抑制: N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸及相关的磺酰脲类化合物,如氯磺隆和磺酰甲基磺酰脲,已被研究其除草活性,特别是在抑制大豆细胞和某些细菌生长方面。这些化合物通过阻断必需氨基酸如缬氨酸和亮氨酸的合成来发挥作用,这对植物生长至关重要 (Scheel & Casida, 1985)。

环境影响和传输

- 淋溶和环境传输: 对除草剂如草甘膦(与N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸在结构上相关)的研究表明,这些化学物质可以通过优先流进入水源,引起对其环境影响的担忧。这些化合物在农业环境中的传输强调了对它们的环境命运和传输机制的理解的必要性 (Malone et al., 2004)。

生化和药理研究

- 甘氨酸转运体抑制: 对甘氨酸转运体-1(GlyT1)抑制剂的研究导致了从[4-苯基-1-(丙磺酰基)哌啶-4-基]甲基苯甲酰胺衍生的化合物的开发,这些化合物与N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸的研究相关,因为它们具有磺酰和甘氨酸成分。这些抑制剂在神经学研究和潜在的治疗应用中具有意义 (Lindsley等,2006)。

分子相互作用和复合物形成

- 分子包含和识别: 某些化合物与其他分子形成对映选择性包含的能力,例如甲基苯基亚氧化物,已被探讨用于N-(4-氯-2-甲基苯基)-N-[(4-甲基苯基)磺酰]甘氨酸及其类似物。这些研究有助于理解分子识别和包含现象,这对制药和材料科学具有重要意义 (Akazome et al., 2000)。

属性

IUPAC Name |

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-11-3-6-14(7-4-11)23(21,22)18(10-16(19)20)15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHNGNBKBDMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

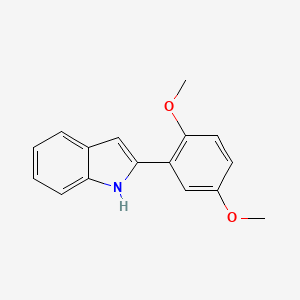

![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)

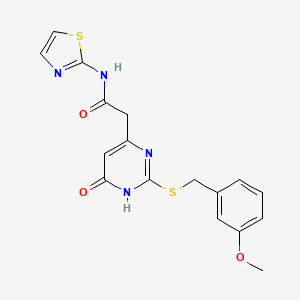

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

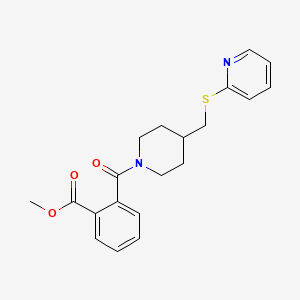

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)